Diethyl butylmalonate

Overview

Description

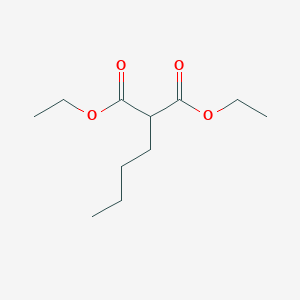

Diethyl butylmalonate (DEBM), also known as diethyl 2-butylmalonate (CAS 133-08-4), is a diester derivative of malonic acid with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol . It is synthesized via alkylation of diethyl malonate with butyl iodide, yielding a red oil with a boiling point of 128–132°C at 20 mmHg and a high purity (82% yield after distillation) . DEBM is characterized by strong carbonyl IR absorption at 1733 cm⁻¹ and distinct NMR signals (e.g., δH 0.85 ppm for the butyl methyl group) .

Its primary applications include:

- Mitochondrial dicarboxylate carrier (DIC) inhibition: DEBM inhibits SLC25A10, a mitochondrial transporter, reducing succinate-driven reverse electron transport (RET) and reactive oxygen species (ROS) production in adipose tissue thermogenesis .

- Organic synthesis: It serves as a precursor for heterocyclic compounds like 3-butyl-4-hydroxy-2-quinolinone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl butylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps :

Preparation of Sodium Ethoxide: Sodium reacts with ethanol to form sodium ethoxide.

Formation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.

Alkylation: Bromobutane is added to the diethyl malonate sodium salt, leading to the formation of this compound through an alkylation reaction.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process ensures high yield and purity, meeting the standards required for pharmaceutical and other applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl butylmalonate undergoes various chemical reactions, including:

Alkylation: The compound can be further alkylated to form more complex molecules.

Hydrolysis: It can be hydrolyzed to form butylmalonic acid.

Condensation: It participates in condensation reactions to form larger molecules.

Common Reagents and Conditions

Alkylation: Sodium ethoxide and bromobutane are commonly used.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Condensation: Various catalysts and reagents can be employed depending on the desired product.

Major Products Formed

Alkylation: More complex esters.

Hydrolysis: Butylmalonic acid.

Scientific Research Applications

Medicinal Applications

1.1 Neuroprotective Effects

Recent studies have highlighted the potential of DBM in treating neurodegenerative diseases such as Alzheimer’s disease (AD). A study demonstrated that DBM administration in transgenic mice models (5×FAD) significantly improved cognitive deficits and depressive behaviors. Behavioral tests indicated that DBM mitigated cognitive impairment by enhancing synaptic structure and reducing neuroinflammation in the hippocampus and amygdala .

Case Study: Cognitive Improvement in AD Models

- Study Design : 5×FAD mice were treated with DBM via intraperitoneal injection.

- Results : Significant improvement in cognitive function was observed through various tests, including the Morris water maze and Y-maze tasks.

- Mechanism : Reduction in microglial activation and enhancement of synaptic proteins like PSD95 and BDNF were noted, indicating a neuroprotective mechanism.

1.2 Synthesis of Pharmaceutical Intermediates

DBM serves as a critical intermediate in the synthesis of various pharmaceuticals, including analgesics like phenylbutazone. Its structural properties allow it to participate in reactions that yield compounds used in pain management and anti-inflammatory medications .

Agricultural Applications

DBM is utilized as a chemical intermediate in the production of agrochemicals. Its derivatives are employed in the synthesis of pesticides and herbicides, contributing to agricultural productivity by controlling pest populations effectively.

Case Study: Pesticide Development

- Application : DBM derivatives have been explored for their efficacy as pesticide agents.

- Findings : Research indicates that certain derivatives exhibit enhanced activity against specific pests, showcasing the versatility of DBM in agricultural chemistry.

Material Science Applications

DBM has been investigated for its potential uses in material science, particularly in polymer chemistry. It can act as a plasticizer or additive to improve the flexibility and durability of polymers.

Case Study: Polymer Modification

- Experiment : Incorporation of DBM into polymer matrices.

- Outcome : Enhanced mechanical properties were observed, indicating that DBM can be effectively used to modify polymer characteristics for various applications.

Analytical Applications

DBM is also utilized in analytical chemistry for its role as a standard reference compound. Its physical properties are well-documented, making it useful for calibration in chromatographic techniques.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of diethyl butylmalonate involves its ability to act as a nucleophilic reagent. The compound’s central methylene group (CH2) is slightly acidic and electron-rich, allowing it to participate in various organic reactions :

Deprotonation: A strong base deprotonates the α-carbon, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks an electrophilic center, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Diethyl butylmalonate belongs to the dialkyl malonate ester family. Below is a comparative analysis with structurally and functionally related compounds:

Key Comparative Findings:

Structural Effects on Physical Properties :

- Branching and unsaturation significantly alter boiling points. For example, diethyl (3-propenyl)malonate has a higher bp (169–171°C) than DEBM due to its allyl group .

- Aromatic substituents (e.g., benzyl in diethyl benzylmalonate) increase molecular weight but reduce volatility .

Biological Activity :

- DEBM vs. Butylmalonic Acid : While butylmalonic acid (the hydrolyzed form of DEBM) directly inhibits DIC, its cellular uptake is inefficient. DEBM’s lipophilic ethyl esters improve membrane permeability, though further modifications (e.g., diacetoxymethyl butylmalonate, DAB) enhance delivery and potency .

- Specificity : DEBM uniquely targets SLC25A10 in brown adipocytes, reducing ROS by 50% at 10 µM, whereas diethyl benzylmalonate lacks mitochondrial activity .

Synthetic Utility: DEBM’s butyl group facilitates nucleophilic substitution in quinolinone synthesis , whereas diallylmalonates undergo polymerization due to reactive double bonds .

Critical Analysis of Functional Differences

- Ester vs. Acid Forms : The ethyl esters in DEBM enhance lipophilicity, enabling mitochondrial targeting, whereas butylmalonic acid (polar carboxylate) requires ester prodrugs (e.g., DAB) for effective delivery .

- Substituent-Driven Reactivity : Allyl and benzyl groups in related esters enable diverse reactivity (e.g., cyclization or electrophilic substitution), unlike DEBM’s butyl chain, which favors hydrophobic interactions .

Biological Activity

Diethyl butylmalonate (DBM), a diethyl ester of butylmalonic acid, has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of DBM, including its mechanisms of action, effects on cognitive function and depression, and relevant case studies.

- Chemical Formula: CHO

- Molecular Weight: 216.2741 g/mol

- CAS Registry Number: 133-08-4

- IUPAC Name: this compound

DBM acts primarily as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the Krebs cycle. By inhibiting SDH, DBM prevents the accumulation of succinate, thereby reducing reactive oxygen species (ROS) production and exerting an anti-inflammatory effect. This mechanism is critical in mitigating neuroinflammation, which is a significant contributor to cognitive decline and mood disorders in AD patients .

Effects on Cognitive Function and Depression

Recent studies have demonstrated that DBM administration can significantly improve cognitive deficits and depressive symptoms in animal models of Alzheimer's disease. In a study involving 5×FAD transgenic mice, DBM was administered via intraperitoneal injection. The results indicated:

- Cognitive Improvement: DBM-treated mice exhibited enhanced performance in various behavioral tests, including the Morris water maze and Y-maze spatial memory tests.

- Reduction in Depression: Behavioral assessments such as the tail suspension test and forced swimming test revealed decreased depressive-like behaviors in DBM-treated mice.

- Neuroprotective Effects: Histological analyses showed that DBM treatment led to improved synaptic ultrastructure and reduced microglial activation in the hippocampus and amygdala .

Table 1: Summary of Behavioral Test Results for DBM Treatment

| Test Type | Control Group (5×FAD) | DBM Treatment Group |

|---|---|---|

| Morris Water Maze | Poor performance | Significant improvement |

| Y-Maze Spatial Memory | Low exploration | Increased exploration |

| Tail Suspension Test | High immobility | Reduced immobility |

| Forced Swimming Test | High immobility | Reduced immobility |

Neuroinflammation and Synaptic Plasticity

DBM's ability to alleviate neuroinflammation has been linked to its effects on synaptic plasticity. The study reported that DBM treatment resulted in:

- Decreased Microglial Activation: This reduction is crucial as activated microglia contribute to neuroinflammatory processes that exacerbate cognitive decline.

- Enhanced Expression of PSD95 and BDNF Proteins: These proteins are vital for synaptic plasticity, suggesting that DBM may help restore synaptic function impaired by neurodegenerative processes .

Case Studies

A notable case study involved the use of DBM in a model of cardiac arrest-induced brain damage. The administration of DBM was shown to mitigate brain injury by reducing neuroinflammatory responses and promoting recovery of cognitive functions .

Another investigation highlighted the role of succinate as a signaling molecule within cells. It was found that blocking succinate exit from mitochondria using DBM could prevent succinylation modifications that affect cellular signaling pathways critical for neuronal health .

Q & A

Basic Research Questions

Q. What are the primary applications of diethyl butylmalonate in synthetic chemistry?

this compound serves as a versatile building block for synthesizing chiral intermediates, such as (R)-2-butyl-3-hydroxypropionic acid, via classical resolution or enzymatic hydrolysis. For example, it can undergo alkylation followed by hydrolysis to yield substituted malonic acid derivatives, which are critical in asymmetric synthesis .

Q. How is this compound structurally characterized for research purposes?

Key characterization methods include nuclear magnetic resonance (NMR) for confirming substituent positions, mass spectrometry (MS) for molecular weight verification, and gas chromatography (GC) for purity assessment. LC-MS/MS is also used to track metabolite levels in biological studies .

Q. What is the role of this compound in mitochondrial studies?

this compound is a precursor for butylmalonate, a competitive inhibitor of the mitochondrial dicarboxylate carrier (DIC). DIC regulates the transport of malate and succinate, impacting tricarboxylic acid (TCA) cycle intermediates and insulin secretion in pancreatic β-cells .

Advanced Research Questions

Q. How does butylmalonate (derived from this compound) affect insulin secretion in pancreatic β-cells?

Butylmalonate inhibits DIC, reducing cytosolic malate levels required for citrate/isocitrate transport via the citrate carrier (CIC). This disrupts NADPH production, a key signal for glucose-stimulated insulin secretion (GSIS). Experimental protocols involve static insulin secretion assays in INS-1-derived 832/13 cells and isolated rat islets, with dose-dependent inhibition observed at 2–10 mM butylmalonate .

Q. What experimental models are used to evaluate this compound derivatives in cardiac ischemia-reperfusion injury (IRI)?

In vitro models include isolated heart mitochondria to measure succinate-dependent respiration and reverse electron transport (RET)-ROS production via Oroboros respirometry. In vivo models use murine LAD ligation with reperfusion, where diacetoxymethyl butylmalonate (DAB) reduced infarct size by 40–50% compared to untreated controls. LC-MS/MS quantifies succinate accumulation .

Q. Why does butylmalonate show limited efficacy in vivo despite inhibiting mitochondrial succinate oxidation in vitro?

Poor cellular uptake of butylmalonate limits its bioavailability. Researchers developed ester prodrugs (e.g., DAB) with improved membrane permeability. DAB releases butylmalonate intracellularly, achieving effective concentrations at 10 µM vs. 2 mM for unmodified butylmalonate .

Q. How do researchers resolve contradictions in butylmalonate’s effects on mitochondrial respiration across studies?

Discrepancies arise from tissue-specific DIC expression or inhibitor concentration thresholds. For example, butylmalonate suppresses state 3 respiration by 43% in torpid liver mitochondria but only 27% in interbout euthermic mitochondria. Normalizing data to paired controls and using arcsine transformation for percent suppression improves statistical robustness .

Q. What methodologies are used to study the interaction between butylmalonate and long-chain acyl-CoA in mitochondrial inhibition?

Comparative respiration assays with substrates like palmitoyl-CoA (2.5 µM) and butylmalonate (200 µM) in isolated mitochondria, analyzed via Clark-type oxygen electrodes. Data show palmitoyl-CoA suppresses respiration by 72–87% vs. 27–43% for butylmalonate, suggesting distinct inhibitory mechanisms .

Q. Methodological Considerations

Q. How to optimize this compound derivatives for enhanced cellular delivery?

Esterification with acetoxymethyl groups (e.g., DAB) increases lipophilicity, enabling passive diffusion across cell membranes. Efficacy is validated via LC-MS/MS quantification of intracellular butylmalonate and succinate levels in H9C2 myoblasts .

Q. What controls are critical when assessing butylmalonate’s impact on insulin secretion?

Include dimethyl malate (a membrane-permeable malate analog) to rescue DIC inhibition. Use adenovirus-mediated siRNA knockdown of DIC to confirm specificity. Measure ATP/ADP ratios to rule out nonspecific metabolic effects .

Properties

IUPAC Name |

diethyl 2-butylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFNBGRHCUORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157895 | |

| Record name | Diethyl butylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-08-4 | |

| Record name | 1,3-Diethyl 2-butylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl butylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl butylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl butylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl butylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL BUTYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.